β-NADP-13C5 Sodium Salt β-NADP-13C5 Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211086
InChI:
SMILES:
Molecular Formula: C₁₆¹³C₅H₂₇N₇NaO₁₇P₃
Molecular Weight: 770.35

β-NADP-13C5 Sodium Salt

CAS No.:

Cat. No.: VC0211086

Molecular Formula: C₁₆¹³C₅H₂₇N₇NaO₁₇P₃

Molecular Weight: 770.35

* For research use only. Not for human or veterinary use.

β-NADP-13C5 Sodium Salt -

Specification

Molecular Formula C₁₆¹³C₅H₂₇N₇NaO₁₇P₃
Molecular Weight 770.35

Introduction

Chemical Properties and Structural Features

Molecular Composition and Isotopic Labeling

β-NADP-13C5 Sodium Salt incorporates five ¹³C isotopes at specific positions in the nicotinamide moiety, enhancing its utility in distinguishing labeled metabolites from endogenous species during LC-MS analysis. Its molecular formula (C₁₆¹³C₅H₂₇N₇NaO₁₇P₃) and molecular weight (770.35 g/mol) are critical identifiers .

PropertyValueSource
Molecular FormulaC₁₆¹³C₅H₂₇N₇NaO₁₇P₃
Molecular Weight770.35 g/mol
SMILESO13C@([H])13C@([H])13C@([H])[N+]₅=CC(C(N)=O)=CC=C₅
InChIKeyJNUMDLCHLVUHFS-QYZPTAICSA-M

Physical Characteristics

The compound is supplied as a neat solid, with no reported data on color, odor, or solubility. Its stability is contingent on storage at controlled temperatures (e.g., -20°C) .

Synthesis and Isotopic Enrichment

Biosynthetic and Chemical Approaches

β-NADP-13C5 Sodium Salt is synthesized via stable isotope labeling by essential nutrients in cell culture (SILEC). This method incorporates ¹³C-labeled precursors (e.g., nicotinamide) into cellular NADP⁺ pools, ensuring high labeling efficiency (>99.5% in multiple cell generations) .

MethodKey FeaturesApplication
SILEC with ¹³C₃-NicotinamideHigh isotopic purity; minimal background noiseQuantifying NADPH/NADP⁺ ratios
Chemical SynthesisCustom labeling of specific carbon positionsStructural studies, flux tracing

Challenges in Production

  • Labeling Efficiency: Tryptophan-derived ¹³C labels show poor incorporation (~1–2% over 1 passage) compared to nicotinamide-derived labels (84–86%) .

  • Purity Control: Requires rigorous validation to exclude unlabeled contaminants, which can skew MS data .

Research Applications

Metabolic Flux Analysis

β-NADP-13C5 Sodium Salt is used to trace NADP⁺/NADPH dynamics in pathways like the pentose phosphate pathway (PPP) and reductive tricarboxylic acid (TCA) cycle. For example:

  • Reductive TCA Cycle: ¹³C₅-glutamine tracing revealed reductive metabolism in pancreatic β-cells, with M5 citrate as a key marker .

  • NADPH Production: Stable isotope-labeled NADP⁺ helps differentiate NADPH generated via PPP from other sources .

Enzyme Kinetics and Pathway Validation

  • NADK2 Activity: The compound serves as a substrate in studying mitochondrial NADPH synthesis, where NADK2 phosphorylates NAD⁺ to NADP⁺ .

  • Antioxidant Mechanisms: Used to measure NADPH-dependent protection against reactive oxygen species in redox assays .

Analytical Techniques

LC-MS Methodologies

ParameterOptimal ConditionsRationale
Solvent System40:40:20 acetonitrile:methanol:waterMinimizes NADPH → NADP⁺ interconversion
Ionization ModeNegative (ESI⁻)Enhances detection of phosphorylated species
Internal Standard13C-labeled NADP⁺ or NADPHCorrects for matrix effects

Data Interpretation

  • Isotopologue Distribution: M5 citrate (from ¹³C₅-glutamine) indicates reductive TCA cycle activity .

  • Quantitative Metrics: NADPH/NADP⁺ ratios are calculated using peak areas of labeled vs. unlabeled species .

ParameterSpecification
Temperature-20°C
HumidityDry conditions
Light ExposureAvoid prolonged exposure

Future Research Directions

Therapeutic Applications

  • Aging and Metabolic Disorders: Stable isotope-labeled NADP⁺ may elucidate the role of NADPH in age-related diseases, such as neurodegeneration .

  • Cancer Metabolism: Tracing NADPH flux in cancer cells could identify vulnerabilities in reductive biosynthesis .

Methodological Innovations

  • Multi-Isotope Labeling: Combining ¹³C and ¹⁵N labels to distinguish salvage vs. de novo NADP⁺ synthesis .

  • In Vivo Tracing: Developing protocols for isotopic labeling in animal models to study systemic NADPH dynamics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator